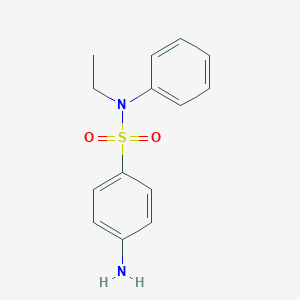

4-amino-N-ethyl-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIFGZYOIQAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356804 |

Source

|

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50497-33-1 |

Source

|

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ADME Profiling of N-Substituted Benzenesulfonamide Derivatives

Introduction: Beyond the Scaffold, Predicting In Vivo Success

The N-substituted benzenesulfonamide motif is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents, including celebrated carbonic anhydrase inhibitors, potent anticancer drugs, and essential diuretics.[1][2] However, the journey from a potent, well-designed molecule in silico to a clinically effective therapeutic is fraught with challenges, the most significant of which are encapsulated by its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives is not merely a checkbox in the drug development process; it is the very essence of translating molecular efficacy into therapeutic reality.[3][4]

The success or failure of a drug candidate is overwhelmingly dictated by its ADME characteristics, which govern its bioavailability, residence time at the target, and potential for toxicity.[5][6] Early and rigorous ADME profiling is therefore paramount. It allows for the early identification of liabilities, guiding medicinal chemistry efforts to sculpt molecules with favorable pharmacokinetic properties and mitigating the immense cost of late-stage failures.[4][7] This guide provides a comprehensive technical framework for assessing the ADME profile of N-substituted benzenesulfonamide derivatives, delving into the core scientific principles, field-proven experimental protocols, and strategic interpretation of the resulting data.

Part I: Absorption - The Gateway to Systemic Exposure

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. For orally administered N-substituted benzenesulfonamides, this involves dissolution in the gastrointestinal tract followed by permeation across the intestinal epithelium. This process is governed by a delicate interplay of the compound's intrinsic physicochemical properties.[6]

Core Concepts: The Physicochemical Drivers of Absorption

The oral bioavailability of a benzenesulfonamide derivative is not a matter of chance but a direct consequence of its molecular structure and resulting physicochemical characteristics. Key parameters that dictate absorption include:

-

Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between an oily and an aqueous phase. An optimal LogD (the log of the distribution coefficient at physiological pH 7.4) is crucial. If a compound is too hydrophilic, it may not effectively partition into the lipid cell membranes of the gut wall. Conversely, if it is excessively lipophilic, it may exhibit poor aqueous solubility, get trapped in the lipid membrane, or be a substrate for efflux pumps.

-

Aqueous Solubility: A compound must first dissolve to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability. The acidic sulfonamide proton and any basic centers on the N-substituent mean that the solubility of these derivatives is often highly pH-dependent.

-

Ionization (pKa): The pKa determines the ionization state of the molecule at different pH values encountered in the GI tract. The un-ionized form of a molecule is generally more lipid-soluble and thus more readily diffuses across cell membranes.[8] The weakly acidic nature of the sulfonamide nitrogen (pKa typically 9-11) means it is largely unionized at intestinal pH, favoring passive diffusion.

-

Molecular Size and Polar Surface Area (TPSA): Larger molecules with a high TPSA (generally >140 Ų) often exhibit poor passive permeability. For N-substituted benzenesulfonamides intended to cross the blood-brain barrier, a TPSA of <90 Ų is often a critical design parameter.[9][10]

-

Transporter Interactions: The intestinal epithelium expresses a host of transporter proteins. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell and back into the intestinal lumen, thereby reducing absorption. It is critical to identify if a benzenesulfonamide derivative is a substrate for these transporters.

These properties are often collectively assessed using frameworks like Lipinski's Rule of Five, which provides a useful, albeit not absolute, guide for predicting oral bioavailability.[11][12]

Experimental Protocols: A Tiered Approach to Assessing Absorption

A multi-tiered screening cascade is the most efficient method for evaluating absorption characteristics, starting with high-throughput in vitro assays and progressing to more complex models.

Caption: A tiered workflow for assessing the absorption potential of drug candidates.

The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption.[13][14] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-gp.[15]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions and to calculate the efflux ratio (ER).

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16]

-

Monolayer Integrity Check: The integrity of the cell monolayer is a critical self-validating step. It is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[16] Monolayers not meeting pre-defined criteria (e.g., TEER ≥ 200 Ω·cm²) are discarded.

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber (the "donor" chamber). The corresponding "receiver" chamber contains buffer without the compound.

-

The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the test compound is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.[16]

-

A is the surface area of the Transwell® membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 is indicative of active efflux.[14]

-

Data Presentation: Interpreting Absorption Parameters

The data generated from these assays allow for the classification and ranking of compounds.

| Compound ID | MW ( g/mol ) | clogP | TPSA (Ų) | Kinetic Solubility (µM) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| BZS-001 | 380 | 2.5 | 75 | >100 | 15.2 | 1.1 | High |

| BZS-002 | 450 | 4.8 | 110 | 5 | 2.1 | 1.5 | Low |

| BZS-003 | 410 | 3.1 | 80 | 50 | 8.5 | 5.8 | Moderate (Efflux) |

| BZS-004 | 520 | 1.5 | 155 | >200 | 0.5 | 0.9 | Low (Poor Perm.) |

Part II: Distribution - Reaching the Site of Action

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent and pattern of distribution are critical, as they determine the concentration of the drug at its therapeutic target and potential off-target sites.

Core Concepts: The Determinants of Drug Distribution

-

Plasma Protein Binding (PPB): Drugs in the bloodstream exist in an equilibrium between being bound to plasma proteins (primarily albumin and α1-acid glycoprotein) and being free (unbound).[17] It is a fundamental tenet of pharmacology that only the unbound fraction of a drug can cross cell membranes to interact with its target, be metabolized, and be excreted.[17] N-substituted benzenesulfonamides, particularly those with acidic or lipophilic characteristics, can exhibit high PPB, which can act as a reservoir but also limit the free drug concentration available for therapeutic effect.

-

Tissue Distribution (Volume of Distribution, Vd): The apparent volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A low Vd suggests the drug is largely confined to the plasma, while a high Vd indicates extensive distribution into tissues. This is heavily influenced by a compound's lipophilicity, pKa, and affinity for tissue proteins.

-

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), crossing the highly restrictive BBB is a major hurdle.[18] This requires a specific physicochemical profile, typically including low molecular weight, TPSA < 90 Ų, limited hydrogen bonding capacity, and an optimal lipophilicity. The acidic sulfonamide moiety itself can be a significant impediment to CNS penetration; thus, N-substitution strategies that "cap" this group can dramatically improve the brain-to-blood ratio.[9][10]

Experimental Protocols: Quantifying Distribution

Equilibrium dialysis is considered the "gold standard" for accurately determining the fraction of a drug that is unbound in plasma.[19]

Objective: To determine the percentage of a test compound bound to plasma proteins (%PPB) and the fraction unbound (fu).

Methodology:

-

Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is commonly used.[20] This device consists of multiple wells, each divided into two chambers by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass freely.[19]

-

Sample Preparation: The test compound is added to plasma (from the relevant species, e.g., human, rat) at a defined concentration (e.g., 1 µM).

-

Dialysis: The plasma containing the test compound is added to one chamber (the "plasma chamber"), and an equal volume of buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the "buffer chamber").[20]

-

Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[20]

-

Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate measurement, the plasma sample is typically matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma. Concentrations in both chambers are determined by LC-MS/MS.

-

Data Analysis:

-

The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

-

The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100

-

Caption: Equilibrium between bound and unbound drug in plasma governs tissue distribution.

Data Presentation: Key Distribution Parameters

| Compound ID | Human PPB (%) | Rat PPB (%) | Rat Vd (L/kg) | Rat Brain:Blood Ratio | CNS Potential |

| BZS-001 | 92.5 | 91.0 | 1.5 | 0.1 | Low |

| BZS-005 | 99.8 | 99.7 | 0.5 | <0.05 | Very Low |

| BZS-006 (CNS) | 85.0 | 82.3 | 3.0 | 2.5 | High |

Part III: Metabolism - The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This process determines the drug's half-life and can lead to the formation of active or toxic metabolites.

Core Concepts: Metabolic Pathways for Sulfonamides

Drug metabolism is broadly divided into Phase I and Phase II reactions.

-

Phase I Metabolism: These reactions introduce or expose functional groups. For N-substituted benzenesulfonamides, this is dominated by the Cytochrome P450 (CYP450) enzyme superfamily .[21][22]

-

Common Reactions: Key CYP-mediated reactions include hydroxylation of the benzene ring or alkyl substituents, and N- or O-dealkylation of substituents on the sulfonamide nitrogen.[23]

-

CYP Isoform Involvement: While many CYPs can be involved, specific isoforms like CYP2C9, CYP2D6, and CYP3A4 are common players in drug metabolism. Identifying which isoforms are responsible is crucial for predicting potential drug-drug interactions (DDIs). Some sulfonamides have been shown to be metabolized by CYP2C, CYP2D, and CYP3A isoforms in rats.[24]

-

-

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, increasing water solubility for excretion.

-

Key Pathways: For sulfonamides, the most important pathways are N-acetylation of the aniline nitrogen (if present) and glucuronidation of hydroxylated metabolites.[23]

-

-

Metabolic Stability: This refers to a compound's susceptibility to metabolism. A compound that is rapidly metabolized will have a high intrinsic clearance (Clint) and a short in vivo half-life, potentially requiring frequent dosing. A compound that is too stable may accumulate and cause toxicity.

Experimental Protocols: Assessing Metabolic Fate

This is a high-throughput in vitro assay used to determine a compound's intrinsic metabolic stability.[25] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[26][27]

Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes and calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, liver microsomes (e.g., pooled human liver microsomes at 0.5 mg/mL) are suspended in a phosphate buffer (pH 7.4). The test compound is added at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are first-order.

-

Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.[27]

-

Initiation: The metabolic reaction is initiated by adding a solution of the essential cofactor, NADPH.[28] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

-

Time-Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[28] The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25]

-

Sample Processing & Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug at each time point.

-

Data Analysis:

-

A plot of the natural logarithm of the percentage of compound remaining versus time is constructed.

-

The slope of this line (k) represents the elimination rate constant.

-

The in vitro half-life is calculated as: t½ = 0.693 / k

-

The intrinsic clearance is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

-

Caption: Major Phase I and Phase II metabolic pathways for benzenesulfonamide derivatives.

Data Presentation: Metabolic Stability and DDI Potential

| Compound ID | Human Microsomal t½ (min) | Human Clint (µL/min/mg) | CYP3A4 Inhibition IC₅₀ (µM) | CYP2C9 Inhibition IC₅₀ (µM) | Metabolic Liability |

| BZS-001 | 45 | 30.8 | >50 | 25.5 | Moderate |

| BZS-007 | 5 | 277.2 | >50 | >50 | High |

| BZS-008 | >120 | <5.8 | 1.2 | 8.9 | Low (DDI Risk) |

Part IV: Excretion - The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes are renal (via urine) and biliary (via feces).

Core Concepts: Routes of Elimination

-

Renal Excretion: This is a major route for many sulfonamides and their more water-soluble metabolites. It involves three processes in the kidney:

-

Glomerular Filtration: Unbound drug is filtered from the blood into the urine.

-

Active Tubular Secretion: Drug transporters can actively pump drugs into the urine.

-

Passive Tubular Reabsorption: Lipophilic, un-ionized drugs can diffuse back from the urine into the blood, reducing their net excretion. The pH of the urine can influence the ionization state and thus the reabsorption of benzenesulfonamides.

-

-

Biliary Excretion: Some drugs, particularly larger molecules and their glucuronide conjugates, are actively transported from the liver into the bile, which is then released into the intestine and eliminated in the feces.

Integrating Data: The Full Pharmacokinetic Profile

The ultimate goal of ADME profiling is to construct a full pharmacokinetic (PK) profile. This is achieved through in vivo studies, typically in preclinical species like rats or dogs.[29][30] A drug is administered both intravenously (IV) and orally (PO) to separate groups of animals, and blood samples are collected over time to measure drug concentration.

From these studies, key parameters are derived:

-

Clearance (Cl): The volume of plasma cleared of the drug per unit of time. This is the most important parameter for determining the maintenance dose rate.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Volume of Distribution (Vd): As discussed in Part II.

-

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. It is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[31]

Data Presentation: In Vivo Pharmacokinetic Summary (Rat)

| Compound ID | IV Cl (mL/min/kg) | IV t½ (hr) | Vd (L/kg) | Oral F (%) |

| BZS-001 | 20.5 | 2.1 | 1.5 | 65 |

| BZS-007 | 85.0 | 0.4 | 3.2 | 5 |

| BZS-008 | 5.2 | 8.5 | 4.1 | 80 |

Conclusion: From Data to Decision

The ADME profiling of N-substituted benzenesulfonamide derivatives is a multifaceted, iterative process that is fundamental to successful drug discovery. By employing a strategic combination of in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's pharmacokinetic behavior. This guide outlines the causality behind experimental choices—from using Caco-2 cells to model the gut wall to employing liver microsomes as a surrogate for hepatic metabolism. Each protocol is designed as a self-validating system, with built-in controls to ensure data integrity.

This detailed characterization allows for the establishment of clear structure-ADME relationships, empowering medicinal chemists to rationally design next-generation compounds with optimized properties: enhanced absorption, targeted distribution, predictable metabolism, and efficient clearance. Ultimately, a thorough and early assessment of ADME is the critical determinant in selecting and advancing benzenesulfonamide derivatives that have the highest probability of becoming safe and effective medicines.

References

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Fahim, A. M. (2024). Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. ResearchGate. Retrieved from [Link]

-

Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Retrieved from [Link]

-

Bayer, C., et al. (2003). A mechanistical model for the uptake of sulfonamides by bacteria. PubMed. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. Retrieved from [Link]

-

Oja, M. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. ResearchGate. Retrieved from [Link]

-

Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. Retrieved from [Link]

-

BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

van der Meer, T., et al. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PubMed Central. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Ankad, P., et al. (2025). Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Retrieved from [Link]

-

Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed Central. Retrieved from [Link]

-

Anbu, P., et al. (2024). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones: Insights into Pharmacokinetics and Binding Interactions. Trends in Integrated Journal for Public Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

-

Molecules. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Retrieved from [Link]

-

Caco2 assay protocol. (n.d.). Retrieved from [Link]

-

Korhonen, L. E., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. Retrieved from [Link]

-

Muri, D., et al. (2018). Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists. PubMed. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Zhou, J., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. Retrieved from [Link]

-

Benyahia, Y. O., et al. (2022). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. MDPI. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

-

Shityakov, S., & Förster, C. (2014). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Drug dissolution: significance of physicochemical properties and physiological conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

-

News-Medical.Net. (2024). Novel screening method for blood-brain barrier penetration. Retrieved from [Link]

-

SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

Li, M., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. Retrieved from [Link]

-

OUCI. (n.d.). Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. Retrieved from [Link]

-

Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

-

Scott, J. S., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. Retrieved from [Link]

Sources

- 1. Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. vectorb2b.com [vectorb2b.com]

- 5. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 8. A mechanistical model for the uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones: Insights into Pharmacokinetics and Binding Interactions | Texila Journal [texilajournal.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 26. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 29. selvita.com [selvita.com]

- 30. scispace.com [scispace.com]

- 31. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antibacterial Efficacy of Sulfonamide Compounds

Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Accurate Efficacy Assessment

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and remain clinically relevant for treating a variety of bacterial infections.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This bacteriostatic action prevents bacterial growth and proliferation.[2] However, the emergence and spread of resistance necessitates robust and standardized protocols for evaluating the in vitro efficacy of both novel and established sulfonamide compounds.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for assessing the antibacterial activity of sulfonamides, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4][5] More than a mere recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring a self-validating system for generating reliable and reproducible data.

Core Principles and Special Considerations for Sulfonamide Testing

Accurate determination of sulfonamide efficacy is contingent on meticulous attention to specific methodological details that counteract potential inhibitors and confounding factors.

-

Mechanism of Action: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway.[1] This bacteriostatic mechanism means that endpoints can sometimes be less distinct than with bactericidal agents.

-

The Challenge of Antagonists in Media: The presence of thymidine and thymine in testing media can antagonize the activity of sulfonamides by providing a bypass to the folic acid synthesis pathway. Therefore, the use of Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of these inhibitors is critical for accurate results.[6][7][8] Quality control procedures often involve testing a specific strain, such as Enterococcus faecalis ATCC 29212, which is sensitive to these inhibitors, to validate each new lot of media.[9]

-

Trailing Endpoints: A phenomenon known as "trailing" or the "trailing endpoint" can be observed during Minimum Inhibitory Concentration (MIC) testing of sulfonamides.[10][11] This is characterized by a gradual reduction in bacterial growth over a range of concentrations rather than an abrupt cutoff, which can complicate the determination of the true MIC.[10][11] Careful adherence to standardized reading procedures, such as ignoring faint hazes or single colonies, is essential for consistent interpretation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15] This is a cornerstone of antimicrobial susceptibility testing.

Materials and Reagents

-

Sulfonamide compound (analytical grade)

-

Appropriate solvent for stock solution preparation (e.g., dimethyl sulfoxide [DMSO])

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test organisms and quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Experimental Workflow: Broth Microdilution

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology

-

Preparation of Sulfonamide Stock Solution:

-

Accurately weigh the sulfonamide compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[16]

-

Further dilute the stock solution in sterile CAMHB to create a working stock at a concentration appropriate for the serial dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide working stock in CAMHB to achieve the desired final concentration range.

-

Leave at least one well free of the antimicrobial agent to serve as a positive growth control and another well with only broth for a sterility control.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (except the sterility control) with the final bacterial suspension.

-

-

Incubation:

-

Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, examine the plates for visible turbidity.

-

The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.[17]

-

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[10][15][18]

Materials and Reagents

-

Paper disks impregnated with a standardized concentration of the sulfonamide compound

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial strains (test organisms and quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers for measuring zone diameters

Experimental Workflow: Kirby-Bauer Disk Diffusion

Sources

- 1. JMIR Formative Research - Digital Infrastructure for Antimicrobial Susceptibility Testing and Surveillance: A CLSI and EUCAST-Based Model for Resource-Limited Settings [formative.jmir.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 6. dalynn.com [dalynn.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]

- 9. microbeonline.com [microbeonline.com]

- 10. Time Kill Curve PD Modelling Experiments Are Affected by Trailing MIC Endpoints: Refinement of MIC Determination for S. pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

Developing an in vitro assay for 4-amino-N-ethyl-N-phenylbenzenesulfonamide activity

Topic: Developing an In Vitro Assay for 4-amino-N-ethyl-N-phenylbenzenesulfonamide Activity

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Characterizing Sulfonamide Activity

The sulfonamide functional group is a cornerstone of medicinal chemistry, historically significant for its antimicrobial properties and now recognized for its broad therapeutic potential. Compounds bearing this moiety are known to target a range of enzymes critical to various pathological and physiological processes. The specific compound, this compound, belongs to this versatile class. To elucidate its biological activity and therapeutic potential, robust and validated in vitro assays are indispensable.

This guide provides a comprehensive framework for characterizing the inhibitory activity of this compound. Given the structural features of sulfonamides, two primary and well-established enzyme targets are of immediate interest:

-

Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway.[1][2] Inhibition of DHPS is the classic mechanism for sulfonamide antibiotics, which act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).

-

Carbonic Anhydrase (CA): A family of metalloenzymes crucial for processes like pH regulation and CO2 transport.[3][4] Many non-antibiotic sulfonamides are potent CA inhibitors used to treat conditions like glaucoma and epilepsy.[5]

This document presents detailed, self-validating protocols for assessing the compound's inhibitory effects on both DHPS and CA. By explaining the causality behind experimental choices and grounding the methodology in authoritative standards, these protocols are designed to deliver reliable and reproducible results for drug screening and characterization.

Principle of the Assays: Unveiling Inhibitory Mechanisms

A successful in vitro study hinges on selecting an assay that accurately reflects the biochemical interaction between the compound and its target. Here, we detail the principles behind two distinct, high-throughput-compatible spectrophotometric assays.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The activity of DHPS is not directly measurable via a simple colorimetric change. Therefore, a coupled enzyme assay is employed, which links the activity of DHPS to the easily monitored oxidation of NADPH.[6][7]

The workflow involves two sequential enzymatic reactions:

-

Reaction 1 (DHPS): DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.

-

Reaction 2 (Coupling Enzyme): The product, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor.

The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm. In the presence of an effective DHPS inhibitor like this compound, the production of dihydropteroate is reduced, leading to a slower rate of NADPH oxidation. This change is directly proportional to the inhibitory activity of the test compound.

Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases exhibit potent esterase activity, a characteristic that is widely exploited for inhibitor screening.[5] The assay is based on the ability of CA to catalyze the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol (p-NP).[3]

The colorless substrate, p-NPA, is converted into the yellow-colored product, p-NP, which has a distinct absorbance maximum between 400-405 nm. The rate of this color change is directly proportional to the CA enzyme's activity. When an inhibitor is present, the rate of p-NP formation decreases, providing a clear and quantifiable measure of the compound's inhibitory potency.

Visualized Workflow: DHPS Inhibition Assay

Caption: Workflow for the coupled DHPS inhibition assay.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is designed for a 96-well microplate format and is suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Materials and Reagents

-

Enzymes: Recombinant Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) from a relevant bacterial source (e.g., E. coli, S. aureus).

-

Substrates: p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Test Compound: this compound.

-

Positive Control: Sulfamethoxazole or another known DHPS inhibitor.

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.

-

Solvent: 100% Dimethyl sulfoxide (DMSO).

-

Equipment: 96-well clear, flat-bottom UV-transparent microplate; multichannel pipette; microplate reader capable of kinetic measurements at 340 nm.

Reagent Preparation

-

Assay Buffer: Prepare a 1 L solution of 100 mM Tris-HCl with 10 mM MgCl2. Adjust the pH to 8.5 with HCl and filter sterilize.

-

Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. From this stock, prepare serial dilutions in DMSO to create a range of concentrations for the assay (e.g., from 20 mM to 0.1 mM). This will be further diluted in the assay.

-

Positive Control Stock (10 mM): Prepare a 10 mM stock of Sulfamethoxazole in 100% DMSO.

-

Enzyme/Cofactor Mix: Prepare a fresh mix in Assay Buffer containing DHPS (e.g., 50 nM), DHFR (e.g., 200 nM), and NADPH (e.g., 200 µM). The optimal concentrations should be determined empirically.

-

Substrate Mix: Prepare a fresh mix in Assay Buffer containing PABA (e.g., 100 µM) and DHPP (e.g., 50 µM). The optimal concentrations should be determined based on the Km values for the specific DHPS enzyme used.

Assay Procedure

-

Dispense Compound: To the wells of a 96-well plate, add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control and 100% activity control).

-

Add Enzyme Mix: Add 178 µL of the Enzyme/Cofactor Mix to each well.

-

Pre-incubation: Mix gently on a plate shaker for 30 seconds and then pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the DHPS enzyme before the reaction starts.

-

Initiate Reaction: Add 20 µL of the Substrate Mix to each well to initiate the reaction. The final volume in each well will be 200 µL.

-

Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record data every 30 seconds for 20-30 minutes.

Visualized Workflow: Carbonic Anhydrase (CA) Inhibition Assay

Caption: Workflow for the colorimetric CA inhibition assay.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol uses the esterase activity of CA and is optimized for a 96-well microplate format.[3][5]

Materials and Reagents

-

Enzyme: Human or bovine erythrocyte Carbonic Anhydrase II.

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Test Compound: this compound.

-

Positive Control: Acetazolamide, a known potent CA inhibitor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Solvent: 100% DMSO or acetonitrile for dissolving compounds.

-

Equipment: 96-well clear, flat-bottom microplate; multichannel pipette; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation

-

Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl. Adjust the pH to 7.5 with HCl.

-

Test Compound Stock (10 mM): Prepare as described in the DHPS protocol.

-

Positive Control Stock (1 mM): Prepare a 1 mM stock of Acetazolamide in DMSO.

-

CA Enzyme Working Solution: Immediately before use, dilute the CA enzyme stock to the desired working concentration (e.g., 2-5 µg/mL) in cold Assay Buffer.

-

p-NPA Substrate Solution (10 mM): Prepare a 10 mM stock of p-NPA in acetonitrile. This solution should be prepared fresh.

Assay Procedure

-

Dispense Reagents: To the wells of a 96-well plate, add the following in order:

-

158 µL of Assay Buffer.

-

2 µL of the serially diluted test compound, positive control, or DMSO (vehicle control).

-

20 µL of CA Enzyme Working Solution. For the "no enzyme" blank, add 20 µL of Assay Buffer instead.

-

-

Pre-incubation: Mix gently and pre-incubate for 10 minutes at room temperature to facilitate inhibitor binding.

-

Initiate Reaction: Add 20 µL of the 10 mM p-NPA Substrate Solution to each well. The final volume will be 200 µL.

-

Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 405 nm. Record data every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

For both assays, the data analysis workflow is designed to ensure trustworthy and reproducible results.

-

Calculate Reaction Rate (Velocity): For each well, determine the reaction rate (V) by plotting absorbance versus time. The rate is the slope of the linear portion of this curve (ΔAbs/Δtime).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

-

V_inhibitor: Rate in the presence of the test compound.

-

V_vehicle: Rate of the vehicle control (e.g., DMSO), representing 0% inhibition.

-

V_blank: Rate of the no-enzyme control.

-

-

Generate Dose-Response Curve: Plot the Percent Inhibition as a function of the logarithm of the test compound concentration.

-

Determine IC50 Value: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation Table

Summarize the final quantitative data in a clear, structured table for easy comparison and reporting.

| Compound | Target Enzyme | IC50 (µM) [95% CI] | Hill Slope |

| This compound | DHPS | [Insert Value] | [Value] |

| This compound | Carbonic Anhydrase II | [Insert Value] | [Value] |

| Sulfamethoxazole (Positive Control) | DHPS | [Insert Value] | [Value] |

| Acetazolamide (Positive Control) | Carbonic Anhydrase II | [Insert Value] | [Value] |

Visualized Mechanism: Sulfonamide Inhibition of Folate Synthesis

Caption: Sulfonamides competitively inhibit DHPS.

References

-

MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-N-ethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

NIH. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Library of Medicine. [Link]

-

PubMed. (1983). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. National Library of Medicine. [Link]

-

PubMed. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. National Library of Medicine. [Link]

-

ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

-

MDPI. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]

-

ResearchGate. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. JYI. [Link]

-

JIVIV. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

NIH. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. National Library of Medicine. [Link]

-

PubMed Central. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. National Library of Medicine. [Link]

-

ResearchGate. (2014). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

Sources

- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. assaygenie.com [assaygenie.com]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

How to prepare stock solutions of 4-amino-N-ethyl-N-phenylbenzenesulfonamide for cell-based assays

Application Note & Protocol

Topic: Preparation of Stock Solutions of 4-amino-N-ethyl-N-phenylbenzenesulfonamide for Cell-Based Assays

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of this compound for use in cell-based assays. The integrity of experimental data derived from in vitro studies is fundamentally dependent on the precise handling of test compounds. This guide moves beyond a simple recitation of steps to explain the critical rationale behind solvent selection, concentration calculations, storage conditions, and quality control measures. By establishing a self-validating system for stock solution preparation, researchers can significantly enhance the reliability and reproducibility of their results.

Compound Profile and Safety Imperatives

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an organic compound belonging to the sulfonamide class.[1]

Physicochemical Properties

A summary of the key computed properties for this compound is essential for planning its dissolution and handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂S | PubChem[2] |

| Molecular Weight | 276.36 g/mol | PubChem[2] |

| XLogP3-AA | 2.3 | PubChem[2] |

| Appearance | White to off-white solid (Typical for similar compounds) | Inferred from related sulfonamides[3] |

The XLogP3-AA value of 2.3 suggests the compound is moderately lipophilic and will likely exhibit poor solubility in aqueous media, necessitating the use of an organic solvent for creating a concentrated stock solution.

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2] Adherence to safety protocols is not merely procedural but a critical component of responsible research.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required.

-

Hand Protection: Nitrile or other chemically resistant gloves must be worn.

-

Body Protection: A properly fastened lab coat is mandatory.

-

Handling: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.[4]

The Lynchpin of Reproducibility: Solvent Selection

The choice of solvent is the most critical decision in the preparation of a stock solution. An ideal solvent must completely dissolve the compound at a high concentration, be compatible with the cell culture system upon high dilution, and exhibit minimal intrinsic biological activity.

The Rationale for DMSO

For most non-polar to moderately polar small molecules used in cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its strong solvating power and miscibility with aqueous culture media make it highly effective. While other solvents like ethanol can be used, DMSO is generally superior for achieving high-concentration stocks of compounds like sulfonamides.[5]

The Double-Edged Sword: Solvent Cytotoxicity

While essential, solvents are not biologically inert. At high concentrations, DMSO can induce cell differentiation, cell cycle arrest, and apoptosis.[6] It is an established best practice in the field to maintain the final concentration of DMSO in the cell culture medium at less than 0.5% (v/v) , with many sensitive assays requiring ≤0.1% .[7] Exceeding these limits can compromise data interpretation, as the observed cellular phenotype may be a solvent artifact rather than a compound-specific effect.[7]

Crucial Experimental Control: Every cell-based assay must include a "vehicle control" . This control consists of cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) as the compound-treated cells. This allows for the direct subtraction of any background effects caused by the solvent itself.

Protocol: High-Concentration Primary Stock Solution (100 mM)

This protocol details the preparation of a high-concentration primary stock solution. Preparing a large, accurately concentrated stock minimizes weighing errors and ensures consistency across multiple experiments.[8][9]

Materials

-

This compound (MW: 276.36 g/mol )

-

High-purity, anhydrous DMSO (cell culture grade)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)[8]

-

Amber glass vial or polypropylene cryovials for storage

-

Sterile, positive displacement pipette or gas-tight syringe

-

Vortex mixer

Step-by-Step Methodology

-

Calculate Required Mass: Determine the mass of the compound needed. For a 100 mM (0.1 mol/L) stock solution in 1 mL (0.001 L) :

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L × 0.001 L × 276.36 g/mol = 0.02764 g

-

Mass (mg) = 27.64 mg

-

-

Weighing the Compound:

-

Place a weigh boat on the calibrated analytical balance and tare to zero.

-

Inside a chemical fume hood , carefully weigh out approximately 27.64 mg of the compound. It is more important to record the exact mass weighed than to hit the target precisely.[8]

-

Record the actual mass (e.g., 27.80 mg) to four decimal places in your lab notebook.

-

-

Recalculate the Required Solvent Volume: Adjust the solvent volume based on the actual mass weighed to achieve the precise target concentration of 100 mM.

-

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

-

Volume (L) = 0.02780 g / (0.1 mol/L × 276.36 g/mol ) = 0.001006 L

-

Volume (µL) = 1006 µL

-

-

Dissolution:

-

Carefully transfer the weighed powder into the Class A volumetric flask.

-

Using a calibrated pipette, add approximately 80% of the calculated DMSO volume (e.g., ~800 µL) to the flask.

-

Cap the flask securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

-

Visually inspect the solution against a light source to ensure no particulates remain.

-

Once fully dissolved, add DMSO to the calibration mark on the volumetric flask to reach the final calculated volume (1006 µL). Invert the flask several times to ensure homogeneity.

-

-

Final Concentration Calculation: The resulting stock solution has a precisely known concentration of 100 mM .

Aliquoting, Storage, and Long-Term Stability

Proper storage is crucial to prevent degradation and maintain the integrity of the stock solution over time.

The Rationale for Single-Use Aliquots

Repeated freeze-thaw cycles can degrade sensitive compounds and introduce water condensation into the DMSO stock, potentially causing the compound to precipitate. Therefore, the primary stock should be immediately divided into smaller, single-use aliquots.

Storage Protocol

-

Aliquoting: Based on typical experimental needs, dispense the primary stock into small volume, tightly sealed amber glass or polypropylene cryovials (e.g., 20-50 µL per vial).

-

Labeling: Clearly label each vial with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

-

Storage Conditions: Store the aliquots in a desiccated container at -20°C for short-term storage or -80°C for long-term storage . The desiccant is important because DMSO is hygroscopic.

Protocol: Preparing Working Solutions for Assays

Working solutions are prepared by diluting the primary stock just before use. This is typically done in two steps: creating an intermediate dilution followed by the final dilution into the cell culture medium.

Example Dilution Scheme

Objective: Treat cells in a 96-well plate (100 µL final volume per well) with final concentrations of 1, 10, and 100 µM. The final DMSO concentration must not exceed 0.5%.

Step 1: Intermediate Dilution (e.g., to 20 mM)

-

Thaw one 100 mM primary stock aliquot.

-

Dilute it 1:5 in DMSO to create a 20 mM intermediate stock. (e.g., 10 µL of 100 mM stock + 40 µL of DMSO).

Step 2: Serial Dilutions for Dosing (200X Final Concentration)

-

From the 20 mM intermediate stock, create serial dilutions in DMSO. To achieve a final 0.5% DMSO concentration (a 1:200 dilution), the dosing solutions must be 200 times the final desired concentration.

| Final Assay Conc. (µM) | Required Dosing Conc. (µM) (200X) | Preparation from 20 mM Stock |

| 100 | 20,000 (20 mM) | Use 20 mM intermediate stock directly |

| 10 | 2,000 (2 mM) | 1:10 dilution of 20 mM stock in DMSO |

| 1 | 200 (0.2 mM) | 1:10 dilution of 2 mM stock in DMSO |

Step 3: Dosing the Cells

-

Add 0.5 µL of the appropriate 200X dosing solution to each well containing 99.5 µL of cell culture medium.

-

This results in the desired final compound concentrations and a final DMSO concentration of 0.5%.

-

For the vehicle control, add 0.5 µL of pure DMSO to control wells.

The Self-Validating System: Essential Quality Control

To ensure trustworthiness, the entire process must be self-validating through rigorous controls.

-

Visual Solubility Check: After each dilution step, visually inspect the solution for any signs of precipitation. If the compound crashes out of solution, the concentration is too high for that solvent mixture.

-

Vehicle Control: As stated previously, a vehicle-only control is non-negotiable. It is the baseline against which all compound-induced effects are measured.

-

Solvent Toxicity Curve: For a new cell line or assay, it is highly recommended to perform a dose-response experiment with the solvent alone (e.g., 0.01% to 2% DMSO) to determine the precise concentration at which it begins to affect cell viability or the assay readout. This establishes a clear safe operating window for your specific system.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology URL: [Link]

-

Title: Essentials for High-Throughput Screening Operations Source: National Center for Biotechnology Information URL: [Link]

-

Title: How to Make Accurate Stock Solutions Source: Bitesize Bio URL: [Link]

-

Title: Stock Solutions 101: Everything You Need to Know Source: G-Biosciences URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: ResearchGate URL: [Link]

-

Title: In vitro cytotoxicity assessment of different solvents used in pesticide dilution Source: PubMed URL: [Link]

-

Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H16N2O2S | CID 833589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. bitesizebio.com [bitesizebio.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-ethyl-N-phenylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of 4-amino-N-ethyl-N-phenylbenzenesulfonamide. As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to optimize this multi-step synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved via a four-step process starting from acetanilide. This route involves protection of the aniline amino group, electrophilic aromatic substitution to install the sulfonyl chloride, formation of the sulfonamide bond, and a final deprotection step.

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Use the following Q&A format and the accompanying logic chart to diagnose and resolve experimental challenges.

Problem: Low Overall Yield

A low overall yield can result from inefficiencies at any stage of this multi-step synthesis. It is crucial to identify which step is underperforming.

Caption: A decision tree for troubleshooting low yield in the synthesis pathway.

Q1: My yield of p-acetamidobenzenesulfonyl chloride (Step 1) is very low. What went wrong?

Answer: This is a critical and sensitive step. The primary culprit is often the presence of water.

-

Causality—Moisture Sensitivity: Chlorosulfonic acid (ClSO₃H) reacts violently and exothermically with water to produce sulfuric acid and HCl gas.[1] This side reaction consumes your reagent and can generate excessive heat, leading to side products.

-

Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a freshly opened or properly stored bottle of chlorosulfonic acid. The starting acetanilide must also be completely dry.[1]

-

-

Causality—Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to charring, degradation of the starting material, and the formation of undesired isomers.

-

Solution: Add the dry acetanilide portion-wise to the chilled chlorosulfonic acid in an ice bath.[2] Maintain the reaction temperature between 10-15°C during the addition. After the initial vigorous reaction subsides, a controlled heating period (e.g., 60°C) is often required to drive the reaction to completion.[2]

-

-

Causality—Reaction Quenching: Pouring the reaction mixture onto ice is a critical step to precipitate the product and decompose excess chlorosulfonic acid. If done improperly, the product can hydrolyze back to the sulfonic acid.

-

Solution: Pour the cooled reaction mixture slowly with vigorous stirring into a large volume of crushed ice.[2] This ensures rapid cooling and precipitation, minimizing the time the sulfonyl chloride is in an aqueous environment where it can hydrolyze.

-

Q2: I have a good yield from Step 1, but the subsequent reaction with N-ethylaniline (Step 2) is failing. Why?

Answer: The p-acetamidobenzenesulfonyl chloride intermediate is reactive and moisture-sensitive. Success in this step hinges on maintaining anhydrous conditions and effective acid scavenging.

-

Causality—Intermediate Instability: The sulfonyl chloride group is a potent electrophile and is readily hydrolyzed by water back to the corresponding sulfonic acid, which is unreactive towards the amine.

-

Solution: Use the crude, dry p-acetamidobenzenesulfonyl chloride immediately after filtration and washing.[3] Do not let it sit exposed to air for extended periods. Perform the reaction in a dry, aprotic solvent (e.g., pyridine, dichloromethane, or chloroform) under an inert atmosphere (N₂ or Ar) if possible.

-

-

Causality—HCl Byproduct: The reaction of the sulfonyl chloride with N-ethylaniline generates one equivalent of hydrochloric acid (HCl). This acid will protonate the N-ethylaniline starting material, rendering it non-nucleophilic and halting the reaction.

-

Solution: An acid scavenger (a base) is essential. Pyridine is often used as it can serve as both the base and the solvent.[4][5] Alternatively, at least two equivalents of N-ethylaniline can be used (one to react, one to act as the base), or a non-nucleophilic base like triethylamine (TEA) can be added to the reaction in a different solvent.

-

Q3: The final deprotection (Step 3) is incomplete, or my final product is impure. How can I improve this?

Answer: The hydrolysis of the acetamide group requires forcing conditions (strong acid or base and heat), which can be a delicate balance between complete reaction and product degradation.

-

Causality—Incomplete Hydrolysis: Amide bonds are very stable. Insufficient heating, reaction time, or concentration of the acid/base will result in incomplete deprotection.

-

Solution: For acid hydrolysis, refluxing with a moderate concentration of HCl (e.g., 5-6 M) is typical. For base hydrolysis, refluxing with aqueous NaOH can be effective.[6] Monitor the reaction by TLC until the starting material spot has completely disappeared.

-

-

Causality—Product Degradation: While forcing conditions are needed, overly harsh conditions (e.g., very high temperatures or prolonged reaction times) can lead to decomposition of the desired product. Sulfonamides can be susceptible to cleavage under extreme pH and heat.

-

Solution: Follow established literature protocols for temperature and time. Once the reaction is complete by TLC, immediately proceed with the work-up to neutralize the acid or base and isolate the product.

-

-

Causality—Inefficient Purification: The crude product after work-up will likely contain salts and minor impurities.

-

Solution: Recrystallization is the most common purification method. A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

-

Frequently Asked Questions (FAQs)

Q1: Why is the amino group of aniline protected as an acetamide in the first step?

Answer: The protection serves two critical functions. First, the free amino group (-NH₂) of aniline is a base and would react with the acidic chlorosulfonic acid, preventing the desired reaction. Second, the acetamido group (-NHCOCH₃) is a powerful ortho, para-directing group in electrophilic aromatic substitution, ensuring that the sulfonyl chloride group is installed at the desired para position on the benzene ring.[3]

Q2: What are the primary safety concerns when working with chlorosulfonic acid?

Answer: Chlorosulfonic acid is a highly corrosive and reactive chemical that must be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). It reacts violently with water, releasing large amounts of heat and toxic HCl gas.[1] All additions and transfers should be done slowly and with adequate cooling.

Q3: What is the mechanism for the final deprotection step?

Answer: The deprotection is a standard amide hydrolysis.

-

Under acidic conditions: The carbonyl oxygen of the acetamide is protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and following a series of proton transfers, the amide bond is cleaved to release the primary amine and acetic acid.

-

Under basic conditions: A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[6][7] This forms a tetrahedral intermediate which then collapses, expelling the amide anion which is subsequently protonated by water to yield the final primary amine.[6]

Q4: Are there alternative methods for sulfonamide synthesis?

Answer: Yes, while the reaction of a sulfonyl chloride with an amine is the most traditional and widely used method, other modern techniques exist. These include copper-catalyzed couplings of thiosulfonates with amines and one-pot syntheses from aryl halides or unactivated acids.[8][9][10] However, for the specific target molecule, the pathway described here remains a robust and common choice.

Experimental Protocols & Data

Workflow Overview

Caption: High-level experimental workflow from preparation to final analysis.

Table 1: Key Reaction Parameters

| Step | Key Reagents | Molar Ratio (vs. Acetanilide) | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| 1. Chlorosulfonation | Acetanilide, ClSO₃H | 1 : 5 | ClSO₃H (reagent/solvent) | 10-15 (addition), then 60 | 2-3 | 75-85% |

| 2. Sulfonamide Formation | PASC, N-Ethylaniline | 1 : 1.2 | Pyridine | 25-50 | 3-6 | 80-90% |

| 3. Deprotection | Protected Sulfonamide, HCl | 1 : (excess) | Water/Ethanol | Reflux (~100) | 4-8 | 85-95% |

Step-by-Step Methodology

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap (for HCl gas). Ensure all glassware is scrupulously dry.

-

In a chemical fume hood, carefully add chlorosulfonic acid (e.g., 50 mL, ~5 eq) to the flask and cool the flask in an ice-water bath to 10°C.

-

While stirring, add dry acetanilide (e.g., 13.5 g, 0.1 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous HCl evolution will occur.[1]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60°C for 2 hours to complete the reaction.[2]

-

Cool the syrupy reaction mixture back to room temperature.

-

In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 g).

-

With vigorous mechanical stirring, slowly and carefully pour the reaction mixture into the ice water. A white precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Press the solid as dry as possible on the funnel. Use this crude, damp product immediately in the next step.

Step 2: Synthesis of 4-Acetamido-N-ethyl-N-phenylbenzenesulfonamide

-

Transfer the crude, damp p-acetamidobenzenesulfonyl chloride from Step 1 to a 250 mL flask equipped with a magnetic stirrer.

-

Add pyridine (e.g., 75 mL) to the flask, followed by the slow addition of N-ethylaniline (e.g., 1.2 eq). An exothermic reaction may occur.

-

Stir the mixture at room temperature for 1 hour, then heat gently to 50°C for 3-4 hours, monitoring the reaction progress by TLC.

-

After cooling, pour the reaction mixture into a beaker containing cold dilute HCl (~200 mL). This will neutralize the pyridine and precipitate the product.

-

Collect the solid product by vacuum filtration, wash it with water, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from an ethanol/water mixture to yield the pure protected sulfonamide.

Step 3: Synthesis of this compound (Deprotection)

-

Place the dry 4-acetamido-N-ethyl-N-phenylbenzenesulfonamide from Step 2 into a round-bottom flask.

-

Add a mixture of ethanol and concentrated HCl (e.g., 50 mL ethanol and 50 mL conc. HCl).

-

Heat the mixture to reflux for 4-8 hours, or until TLC analysis shows the complete disappearance of the starting material.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully neutralize the solution by adding aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH ~8-9). The free amine product will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the final product by recrystallization from an ethanol/water solvent system to obtain pure this compound as a crystalline solid.

References

-